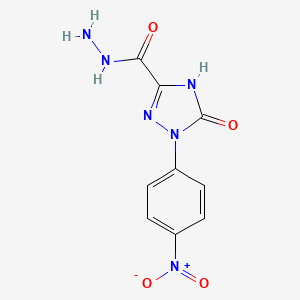![molecular formula C15H16N4O B13723274 4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H16N4O. It is a derivative of benzohydrazide and features both amino and hydrazone functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 3-aminobenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or as enzyme inhibitors. Additionally, the amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N’-[(Z)-1-(2-aminophenyl)ethylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-(4-aminophenyl)ethylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-(3-methylphenyl)ethylidene]benzohydrazide
Uniqueness
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is unique due to the specific positioning of the amino groups, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C15H16N4O |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-amino-N-[(Z)-1-(3-aminophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-10(12-3-2-4-14(17)9-12)18-19-15(20)11-5-7-13(16)8-6-11/h2-9H,16-17H2,1H3,(H,19,20)/b18-10- |
InChI-Schlüssel |
IGIYRNMPMIXRKD-ZDLGFXPLSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC(=CC=C2)N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


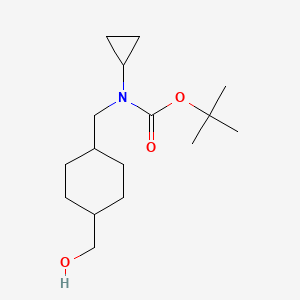
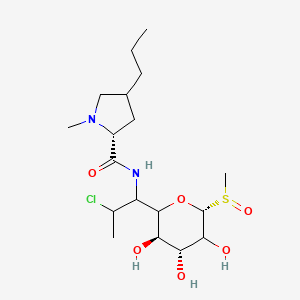
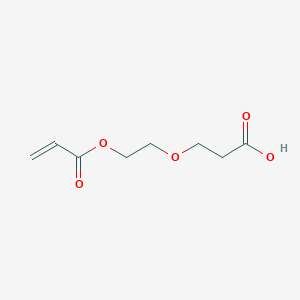

![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
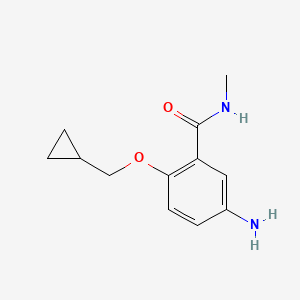
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
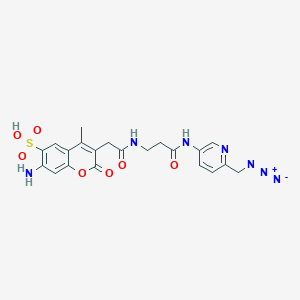

![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)

![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)

